

# [2-(Dimethylamino)ethoxy]sulfonic acid zwitterionic structure

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## Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl hydrogen  
sulfate

CAS No.: 927-90-2

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An In-Depth Technical Guide to the Zwitterionic Nature of **2-(Dimethylamino)ethyl Hydrogen Sulfate**

## Executive Summary

Zwitterionic molecules, which contain both positive and negative charges, are fundamental to biological and pharmaceutical sciences. Their unique properties make them ideal as buffering agents, building blocks for advanced materials, and components in drug delivery systems. This guide provides a comprehensive technical overview of [2-(Dimethylamino)ethoxy]sulfonic acid, more precisely identified as **2-(dimethylamino)ethyl hydrogen sulfate**. We will explore its zwitterionic structure, the equilibrium governing its protonation states, and its significance in scientific applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of this versatile compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

# The Critical Role of Zwitterions in Scientific Research

In biological systems, maintaining a stable pH is paramount for the structure and function of proteins, the kinetics of enzymatic reactions, and overall cellular metabolism.[1] Buffers are the cornerstone of this stability, resisting changes in hydrogen ion concentration.[2] While many buffer systems exist, zwitterionic buffers, often referred to as "Good's buffers," were specifically designed for biological research due to their favorable properties.[3]

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. Key characteristics that make them superior for biological applications include:

- pKa values near physiological pH (6.0-8.0), providing maximum buffering capacity in the most common experimental range.[3]
- High water solubility and low solubility in organic solvents, preventing them from accumulating in nonpolar environments like cell membranes.[1][3]
- Membrane impermeability, which is crucial for experiments where the buffer should not interfere with intracellular processes.[4]
- Minimal interaction with metal ions and other critical reaction components.[1]

**2-(Dimethylamino)ethyl hydrogen sulfate** fits squarely within this class of compounds. Its structure contains a basic tertiary amine and a strongly acidic sulfate group, allowing it to exist as a zwitterion over a wide pH range. Understanding this dual-charge nature is the key to leveraging its full potential in research and development.

## Physicochemical Properties and Zwitterionic Structure

### Chemical Identity and Nomenclature

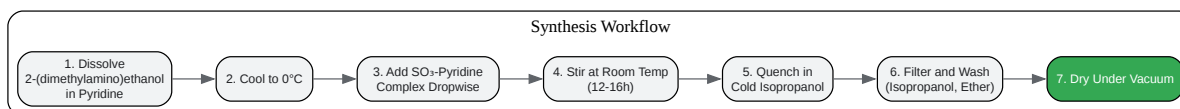
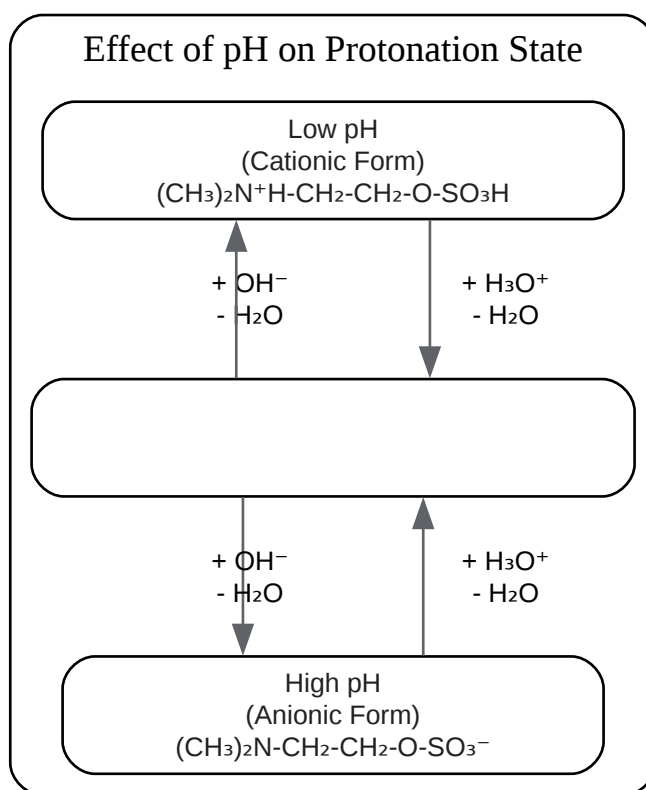
The name "[2-(Dimethylamino)ethoxy]sulfonic acid" can be ambiguous. The structure is more accurately described as a sulfuric acid ester, not a sulfonic acid which contains a direct carbon-sulfur bond. The correct IUPAC name is **2-(dimethylamino)ethyl hydrogen sulfate**.

Property	Value	Source
IUPAC Name	2-(dimethylamino)ethyl hydrogen sulfate	[5]
Synonyms	[2-(dimethylamino)ethoxy]sulfonic acid	[5]
CAS Number	927-90-2	[5]
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO <sub>4</sub> S	[5]
Molecular Weight	169.20 g/mol	[5]

## The Zwitterionic Equilibrium

The defining feature of this molecule is the intramolecular acid-base equilibrium. The acidic proton from the sulfate group (-OSO<sub>3</sub>H) is transferred to the basic tertiary amine (-N(CH<sub>3</sub>)<sub>2</sub>), resulting in a positively charged quaternary ammonium group and a negatively charged sulfonate group.

This equilibrium is pH-dependent. At very low pH, the amino group is protonated, and the sulfate group may also be protonated (cationic form). At very high pH, the amino group is deprotonated (anionic form). In the intermediate pH range, the zwitterionic form predominates. The pH at which the net charge of the molecule is zero is its isoelectric point (pI).



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Caption: Workflow for the synthesis of the zwitterionic target compound.

## Experimental Characterization of the Zwitterionic Structure

Confirming the zwitterionic structure requires a multi-faceted approach where each technique provides complementary evidence. The goal is to prove the simultaneous existence of a protonated amine ( $\text{N}^+\text{-H}$ ) and a deprotonated sulfate ( $\text{SO}_3^-$ ).

## Spectroscopic Analysis

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy

- Rationale: NMR spectroscopy is highly sensitive to the electronic environment of nuclei. Protonation of the amine and deprotonation of the sulfate group cause significant shifts in the signals of adjacent atoms compared to a non-zwitterionic analogue.
- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, typically  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ .  $\text{D}_2\text{O}$  is useful as the  $\text{N}^+\text{-H}$  proton will exchange and disappear, simplifying the spectrum.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.
- Expected Results:
  - $^1\text{H}$  NMR: The protons on the carbons alpha to the nitrogen ( $-\text{N}^+\text{H}(\text{CH}_3)_2\text{-CH}_2-$ ) will be deshielded (shifted downfield) due to the positive charge. The methyl groups will appear as a singlet, and the methylene groups as triplets.
  - $^{13}\text{C}$  NMR: The carbons attached to the nitrogen will also show a downfield shift.
  - These shifts can be compared to the starting material, 2-(dimethylamino)ethanol, to confirm the effect of protonation. [6] Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
- Rationale: FTIR is used to identify specific functional groups by their characteristic vibrational frequencies. It provides direct evidence for the protonation state of the amine and sulfate groups.
- Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an ATR (Attenuated Total Reflectance) accessory for a solid sample.
- Data Acquisition: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Expected Results:
  - A broad absorption band around 2400-2700  $\text{cm}^{-1}$  corresponding to the  $\text{N}^+\text{-H}$  stretch of the tertiary ammonium salt.

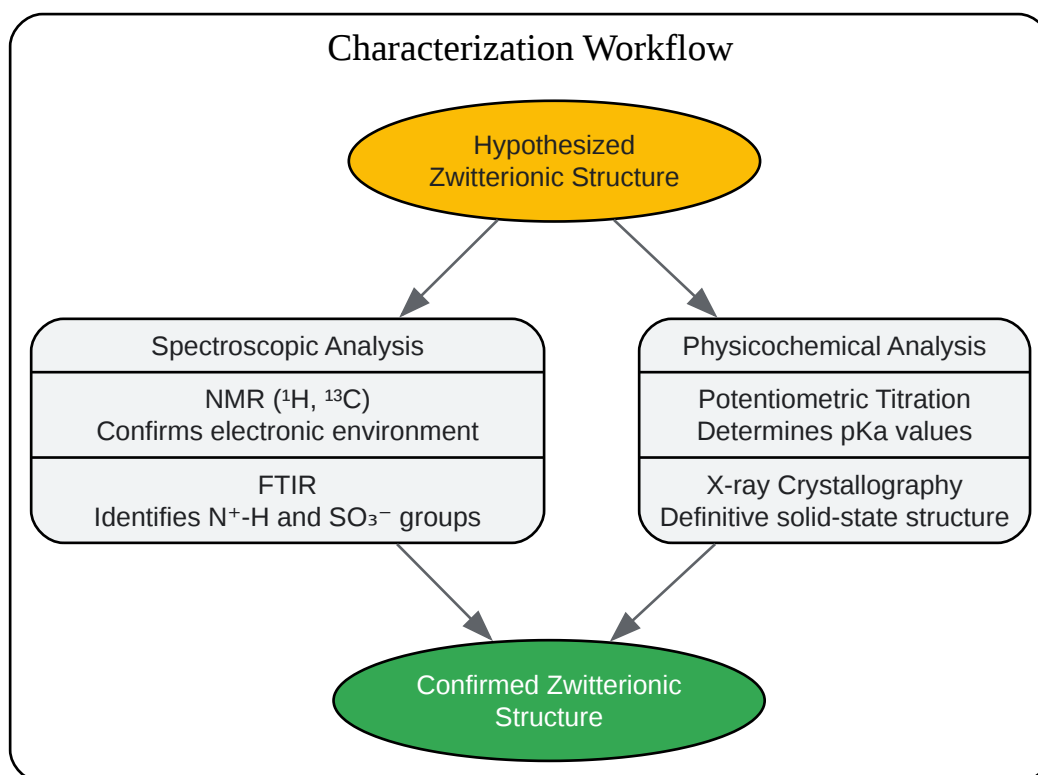
- Strong, characteristic absorption bands around 1210-1260  $\text{cm}^{-1}$  (asymmetric) and 1040-1080  $\text{cm}^{-1}$  (symmetric) for the S=O stretching of the sulfonate ( $\text{SO}_3^-$ ) group. [7] The absence of a broad O-H stretch around 3300  $\text{cm}^{-1}$  confirms the deprotonation of the sulfate.

## Definitive Structural and Physicochemical Analysis

### Protocol: Single-Crystal X-ray Diffraction

- Rationale: This is the gold standard for unambiguous structure determination in the solid state. It provides precise atomic coordinates, allowing for the direct visualization of the proton on the nitrogen atom and the bond lengths of the sulfonate group.
- Workflow:
  - Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., water/isopropanol mixture).
  - Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
  - Structure Solution & Refinement: Solve the crystal structure using specialized software to generate an electron density map and refine the atomic positions.
- Self-Validation: The resulting model will clearly show the location of the hydrogen on the amine and the geometry of the sulfonate group, providing definitive proof of the zwitterionic form. [8] Protocol: Potentiometric Titration
- Rationale: This method determines the pKa values of the ionizable groups, which quantitatively describes the zwitterionic behavior in solution.
- Procedure:
  - Dissolve a precise weight of the compound in deionized water to make a solution of known concentration (e.g., 0.1 M).
  - Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), measuring the pH after each addition.

- Separately, titrate another sample with a standardized strong acid (e.g., 0.1 M HCl).
- Plot pH versus the volume of titrant added.
- Data Interpretation: The titration curve will show two equivalence points. The pKa of the ammonium group (typically around 9-10) and the pKa of the sulfate group (typically < 2) can be determined from the midpoints of the buffer regions. The isoelectric point (pI) can be calculated as the average of the two pKa values.



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Caption: Logical workflow for the experimental confirmation of the zwitterionic structure.

## Applications in Research and Drug Development

The unique properties of **2-(dimethylamino)ethyl hydrogen sulfate** make it a valuable tool for scientists and researchers.

- **Biological Buffering:** Its predicted pKa values make it suitable as a buffer in various biological assays, particularly where phosphate buffers might interfere by chelating metal ions or acting as an enzyme inhibitor. [4][9] However, researchers should be cautious, as some zwitterionic buffers have been shown to affect lysosomal function in cell culture. [10]\* **Pharmaceutical Formulations:** As a zwitterionic excipient, it can enhance the solubility and stability of active pharmaceutical ingredients (APIs). The charged moieties can interact favorably with polar APIs or water, while the overall neutrality minimizes ionic strength effects.
- **Drug Delivery and Prodrugs:** The dimethylaminoethyl group is a common structural motif in drug design. [11][12] This compound can serve as a hydrophilic building block in the synthesis of prodrugs, designed to improve a drug's pharmacokinetic profile. [13] The zwitterionic nature can aid in passive diffusion across membranes or be used to tune the release characteristics of a drug delivery system. [11]\* **Synthesis of Zwitterionic Materials:** It can be used as a monomer or functionalizing agent for creating zwitterionic polymers and materials. [14] Such materials are known for their excellent biocompatibility and anti-fouling properties, making them ideal for medical devices, biosensors, and drug delivery nanoparticles. [15]

## Conclusion

**2-(Dimethylamino)ethyl hydrogen sulfate** is a classic example of a zwitterionic compound whose structure dictates its function. The internal salt bridge between the protonated tertiary amine and the deprotonated sulfate group confers properties that are highly advantageous for biological and pharmaceutical applications. A rigorous, multi-technique approach combining spectroscopy, crystallography, and physicochemical analysis provides incontrovertible evidence of its zwitterionic nature. For researchers and drug developers, a thorough understanding of this structure is essential for its rational application as a biological buffer, a pharmaceutical excipient, or a synthetic building block for advanced therapeutic systems.

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